molecular formula C12H17BClNO2 B572448 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-62-4

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B572448
CAS RN: 1309982-62-4
M. Wt: 253.533
InChI Key: LCANKEBGLJKHTK-UHFFFAOYSA-N
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Description

“2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and pyridine groups . It is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . It is also mentioned that the compound can be synthesized through the phosphitylation of alcohols and heteroatomic nucleophiles .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Crystallographic Analysis

This compound is frequently employed as a boric acid ester intermediate in the synthesis of complex organic molecules. Research has demonstrated its application in multi-step substitution reactions leading to the synthesis of novel compounds with potential for various applications. For instance, it has been used in the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, with their structures confirmed by techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures of these compounds have been further analyzed using density functional theory (DFT), providing insights into their physicochemical properties (Huang et al., 2021).

Catalytic Applications

Another significant application is in catalysis, where this compound serves as a precursor or intermediary in various catalytic processes. For example, it has been involved in the Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds in the synthesis of complex organic compounds, including medicinally important molecules (Bethel et al., 2012).

Material Science and Luminescent Properties

In materials science, derivatives of this compound have been synthesized and investigated for their luminescent properties. For instance, fluorene copolymers bearing DCM pendants, synthesized using a palladium-catalyzed Suzuki coupling reaction involving a related boric acid ester, exhibited notable photoluminescence (PL) and electroluminescence (EL) properties, suggesting potential applications in optoelectronic devices (Cheon et al., 2005).

Advanced Synthesis Techniques

Furthermore, this compound has been involved in advanced synthesis techniques, such as the preparation of isotope-labeled compounds, which are crucial for drug development and biological research. The synthesis of [(13) CD3 ]-TAK-459, an HSP90 inhibitor, from a related dioxaborolane compound highlights the role of these intermediates in the development of labeled molecules for pharmaceutical research (Plesescu et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to safety data . It causes skin irritation and serious eye irritation .

Future Directions

Organoboron compounds like this have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also used as enzyme inhibitors or specific ligand drugs . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

2-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCANKEBGLJKHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147771
Record name 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1309982-62-4
Record name 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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